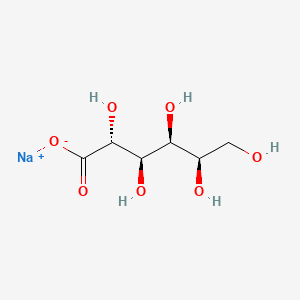

Sodium D-gulonate

Vue d'ensemble

Description

Sodium D-gulonate, also known as sodium D-gluconate, is a sodium salt of D-gluconic acid. It is a white, water-soluble powder with the chemical formula C6H11NaO7. This compound is known for its chelating properties and is widely used in various industries due to its non-toxic and biodegradable nature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium D-gulonate can be synthesized through the fermentation process or chemical synthesis. In the fermentation process, glucose is fermented by certain microorganisms, typically strains of Aspergillus niger or Pseudomonas. The primary product of this fermentation is D-gluconic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods

The industrial production of this compound involves several steps:

Fermentation: Glucose or other sugar sources are fermented by microorganisms to produce D-gluconic acid.

Neutralization: The D-gluconic acid is neutralized with sodium hydroxide to form this compound.

Purification: The solution undergoes filtration and chemical treatments to achieve the desired purity.

Crystallization: The purified solution is subjected to crystallization.

Drying and Packaging: The this compound crystals are dried and packaged for distribution.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium D-gulonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-glucaric acid.

Reduction: It can be reduced to form D-gluconic acid.

Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include various metal salts that can replace the sodium ion.

Major Products Formed

Oxidation: D-glucaric acid.

Reduction: D-gluconic acid.

Substitution: Various metal gluconates depending on the substituting cation.

Applications De Recherche Scientifique

Sodium D-gulonate has a wide range of applications in scientific research, including:

Chemistry: Used as a chelating agent in various chemical processes.

Biology: Studied for its role in metabolic pathways and as a nutrient supplement.

Medicine: Used in formulations for mineral supplements and as a component in certain medications.

Industry: Utilized in textile, metal surface treatment, and cement industries due to its chelating properties

Mécanisme D'action

The mechanism of action of sodium D-gulonate involves its ability to chelate metal ions. This chelation process involves the coordination of the D-gulonate anion to metal cations, forming stable complexes. This property is particularly useful in applications where metal ion control is essential, such as in water treatment and metal surface cleaning .

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium D-gluconate: Similar in structure but contains calcium instead of sodium.

Potassium D-gluconate: Similar in structure but contains potassium instead of sodium.

Magnesium D-gluconate: Similar in structure but contains magnesium instead of sodium.

Uniqueness

Sodium D-gulonate is unique due to its high solubility in water and its effectiveness as a chelating agent. Its non-toxic and biodegradable nature makes it environmentally friendly and suitable for a wide range of applications .

Activité Biologique

Sodium D-gulonate is a sodium salt of D-gulonic acid, primarily known for its role as a biochemical intermediate and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and safety profile.

- Chemical Formula : C₆H₁₁NaO₇

- Molecular Weight : 194.14 g/mol

- CAS Number : 23711118

This compound is highly soluble in water, which facilitates its biological interactions and metabolic processes.

Antioxidant Activity

This compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of cardiovascular diseases (CVD) and cancer prevention. The compound acts by scavenging reactive oxygen species (ROS), thereby mitigating cellular damage caused by oxidative stress .

Metabolism

This compound is metabolized into various intermediates in the body. It can be converted into 2,5-diketo-D-gluconate, which plays a role in the biosynthesis of vitamin C and other important metabolites . Research indicates that the metabolic pathways involving D-gulonate are crucial for maintaining cellular homeostasis and energy balance.

Toxicity Studies

Toxicological evaluations have demonstrated a favorable safety profile for this compound. The LD50 (lethal dose for 50% of subjects) for related compounds such as potassium gluconate is reported to be 6060 mg/kg in Wistar rats, indicating low acute toxicity . Long-term studies have shown no significant adverse effects at doses up to 4400 mg/kg over periods of 28 days .

Irritancy and Sensitization

This compound has been found to be non-irritating to skin and eyes, with no sensitizing properties noted in studies . Furthermore, mutagenicity tests have returned negative results, suggesting that it does not pose a genetic risk.

Case Study: Antioxidant Effects in Humans

A clinical study evaluated the effects of this compound on oxidative stress markers in healthy adults. Participants receiving a daily dose of 1000 mg exhibited significant reductions in malondialdehyde levels, a marker of oxidative damage, compared to the placebo group. This suggests that this compound may enhance antioxidant defenses in humans.

Research Findings on Metabolic Pathways

Research has identified key enzymes involved in the metabolism of this compound, including l-galactonate dehydratase. This enzyme catalyzes the conversion of l-galactonate to l-threo-3-deoxy-hexulosonate, linking D-gulonate metabolism to broader carbohydrate catabolism pathways . Understanding these pathways is essential for elucidating the compound's biological roles.

Comparative Biological Activity Table

| Compound | Antioxidant Activity | Metabolic Role | Toxicity (LD50) |

|---|---|---|---|

| This compound | Moderate | Precursor for vitamin C synthesis | >6060 mg/kg (rats) |

| Potassium Gluconate | Low | Electrolyte balance | >6000 mg/kg (rats) |

| Calcium Gluconate | Low | Bone health | >5000 mg/kg (rats) |

Propriétés

IUPAC Name |

sodium;(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMFZISCCZSDND-BZWNWTOPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6451-20-3 | |

| Record name | Sodium gulonate, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM GULONATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZL0320WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.